Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Description

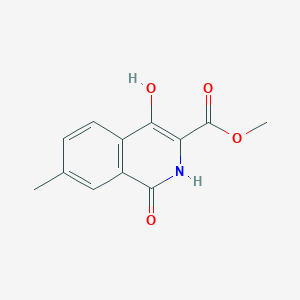

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS: 914672-84-7) is a substituted isoquinoline derivative with a molecular formula of C17H13NO5 and a molecular weight of 311.29 g/mol . Structurally, it features:

- A 4-hydroxy group on the isoquinoline ring.

- A 7-methyl substituent at position 6.

- A methyl ester at position 2.

This compound is recognized as Roxadustat Impurity 9, a byproduct in the synthesis of the anemia drug roxadustat . Its pharmacological relevance necessitates rigorous comparison with structurally related compounds to assess purity, reactivity, and bioactivity.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-6-3-4-7-8(5-6)11(15)13-9(10(7)14)12(16)17-2/h3-5,14H,1-2H3,(H,13,15) |

InChI Key |

JDDSJVPCCHHIMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(NC2=O)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the isoquinoline core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

Reduction: Formation of 4-hydroxy-7-methyl-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the dihydroisoquinoline scaffold, such as methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, exhibit promising anticancer properties. A study highlighted that derivatives of this compound demonstrated significant antiproliferative activity against various human cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 16.5 |

| MCF-7 | Breast Cancer | Not specified |

| Raji | Burkitt’s Lymphoma | Not specified |

| CEM/C2 | T-cell Leukemia | Not specified |

| LNCaP | Prostate Cancer | Not specified |

| HCV29T | Bladder Cancer | Not specified |

These findings suggest that the compound could be a lead for further development of anticancer agents due to its selective toxicity towards cancer cells compared to normal cells .

2. Enzyme Inhibition

this compound has been investigated for its potential as an inhibitor of leucine aminopeptidase. In silico screening identified several compounds with this scaffold that showed high predictive reliability for enzyme inhibition. The study suggested that these compounds could be further evaluated for their pharmacokinetic properties and therapeutic applications .

Virology Applications

3. Hepatitis B Virus Inhibition

A related study on methylated derivatives of similar compounds indicated their potential as inhibitors of Hepatitis B virus replication. The experimental results showed that certain derivatives exhibited high inhibition rates at concentrations around 10 µM, suggesting a pathway for developing antiviral therapies targeting Hepatitis B .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of this compound analogs, researchers synthesized various derivatives and assessed their cytotoxic effects on cancer cell lines. The study concluded that modifications to the molecular structure enhanced the anticancer activity, making it a viable candidate for drug development .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism of action of methyl 4-hydroxy derivatives against leucine aminopeptidase. Through molecular docking studies, researchers elucidated how these compounds interact with the enzyme's active site, providing insights into their inhibitory mechanisms and paving the way for designing more potent inhibitors .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The biological and physicochemical properties of isoquinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations:

The 4-bromo derivative (CAS 1220959-04-5) introduces steric hindrance and electronegativity at C4, which may influence binding interactions in biological systems .

Ester Group Modifications :

- Replacing the methyl ester with an ethyl ester (CAS 14174-93-7) increases lipophilicity (logP: 1.7 vs. target’s ~2.1), affecting membrane permeability and metabolic stability .

Complex Substituents :

- T-5 (C31H29N3O8) demonstrates how bulky substituents (e.g., pyridinylmethoxy, trimethoxyphenyl) drastically increase molecular weight and enable selective CYP3A5-mediated N-oxide formation .

Functional Group Impact on Bioactivity

- 7-Methyl vs.

- 4-Hydroxy vs. 4-Bromo : The hydroxyl group at C4 in the target compound enables hydrogen bonding, whereas bromine in CAS 1220959-04-5 may favor halogen bonding but reduce solubility .

Biological Activity

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS Number: 13972-97-9) is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.196 g/mol

- SMILES Notation : COC(=O)C1=C(O)C2=CC=CC=C2C(=O)N1

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity :

- Antiviral Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against HBV

In a study investigating the antiviral properties of this compound, researchers conducted in vitro experiments that demonstrated significant inhibition of HBV replication at a concentration of 10 µM. The molecular docking studies further supported these findings by revealing strong binding affinities between the compound and viral proteins involved in the replication process .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with methyl acrylate analogs. Key steps include:

- Cyclization optimization : Reaction temperature (110–130°C), solvent selection (e.g., acetic acid or DMF), and acid catalysts (e.g., H₂SO₄) to enhance yield .

- Functional group protection : Use of tert-butyldimethylsilyl (TBS) groups to protect the 4-hydroxyl moiety during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for >95% purity .

Q. How is the compound structurally characterized using spectroscopic methods?

Core techniques include:

Q. What in vitro assays are used to validate its biological activity?

- Kinase inhibition assays : IC₅₀ determination via ATP competition using recombinant kinases (e.g., EGFR or MAPK) .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

- Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Q. What strategies address conflicting biological activity data across studies?

- Purity validation : HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities >0.1% .

- Assay standardization : Normalize cell viability assays using internal controls (e.g., staurosporine) and strict pH/temperature protocols .

- Metabolic interference checks : Test for CYP450-mediated degradation (e.g., CYP3A5 inhibition with ketoconazole) .

Q. How is the compound’s stability profiled under pharmaceutical stress conditions?

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C, indicating thermal stability suitable for solid formulations .

Q. What computational methods predict its metabolic pathways and drug-likeness?

- CYP450 substrate prediction : Schrödinger’s QikProp or ADMET Predictor™ to identify CYP3A4/3A5 as primary metabolizers .

- Docking studies : AutoDock Vina for binding affinity (ΔG) calculations with target proteins (e.g., viral proteases) .

- LogP calculation : Experimental shake-flask method (logP ≈ 1.8) vs. computational tools (e.g., MarvinSuite) to assess membrane permeability .

Q. How are polymorphic forms characterized, and which is most thermodynamically stable?

- PXRD : Compare diffraction patterns of recrystallized forms (e.g., ethanol vs. acetonitrile) to Cambridge Structural Database entries .

- DSC analysis : Melting endotherms (Form I: 215°C; Form II: 208°C) and heat of fusion values to determine stability .

- Slurry conversion experiments : Monitor phase transitions in saturated solutions over 7 days to identify the stable polymorph .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.